REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][CH2:10][Cl:11].[OH-].[Na+]>C1(C)C=CC=CC=1.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[ClH:11].[Cl:11][CH2:10][CH2:9][CH2:8][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
WASH
|
Details
|
was then washed with a saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After sodium sulfate was filtered off
|
Type
|
ADDITION
|
Details
|
hydrochloric acid/methanol (2 mL) was added to the filtrate and themixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude crystals were recrystallized from methanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |